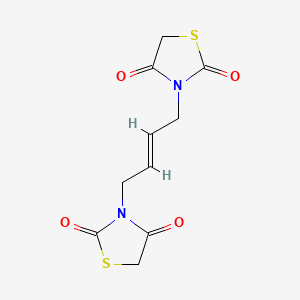
C10H10N2O4S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of zonisamide, which is a sulfonamide anticonvulsant used in the treatment of epilepsy. N-acetyl zonisamide is characterized by its unique structure, which includes a benzisoxazole ring and a sulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl zonisamide involves the acetylation of zonisamide. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-acetyl zonisamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-acetyl zonisamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The benzisoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinamide, and substituted benzisoxazole compounds .
科学的研究の応用
N-acetyl zonisamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic uses beyond epilepsy, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of N-acetyl zonisamide involves its interaction with voltage-gated sodium channels and T-type calcium channels in the brain. By inhibiting these channels, the compound reduces neuronal excitability and prevents the spread of seizure activity. Additionally, it may modulate the release of neurotransmitters and enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .
類似化合物との比較
Similar Compounds
Zonisamide: The parent compound, used as an anticonvulsant.
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Acetazolamide: A sulfonamide used as a diuretic and for the treatment of glaucoma.
Uniqueness
N-acetyl zonisamide is unique due to its combined structural features of a benzisoxazole ring and a sulfonamide group, which contribute to its distinct pharmacological profile. Unlike other sulfonamides, it has specific applications in neurology and is being explored for its potential neuroprotective effects .
特性
分子式 |
C10H10N2O4S2 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
3-[(E)-4-(2,4-dioxo-1,3-thiazolidin-3-yl)but-2-enyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S2/c13-7-5-17-9(15)11(7)3-1-2-4-12-8(14)6-18-10(12)16/h1-2H,3-6H2/b2-1+ |
InChIキー |
XJWZQFDCXDAFCI-OWOJBTEDSA-N |
異性体SMILES |
C1C(=O)N(C(=O)S1)C/C=C/CN2C(=O)CSC2=O |
正規SMILES |
C1C(=O)N(C(=O)S1)CC=CCN2C(=O)CSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12138496.png)
![3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138500.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12138503.png)

![3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138510.png)
![N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12138512.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138523.png)
![1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone](/img/structure/B12138525.png)
![4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12138544.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12138551.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(3-methoxyphenyl)methylidene]-1-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12138557.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B12138560.png)
![2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12138563.png)

